2-(Propan-2-yl)-6-(trifluoromethyl)morpholine

Lipophilicity Drug design Membrane permeability

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is a heterocyclic secondary amine belonging to the morpholine family, characterized by an isopropyl substituent at the 2-position and a trifluoromethyl group at the 6-position on the saturated 1,4-oxazine ring. With molecular formula C₈H₁₄F₃NO and MW 197.20 g/mol, the compound bears a single hydrogen bond donor (NH) and five hydrogen bond acceptors (O, N, and three F atoms), yielding a topological polar surface area of 21.3 Ų.

Molecular Formula C8H14F3NO
Molecular Weight 197.20 g/mol
Cat. No. B13165287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)-6-(trifluoromethyl)morpholine
Molecular FormulaC8H14F3NO
Molecular Weight197.20 g/mol
Structural Identifiers
SMILESCC(C)C1CNCC(O1)C(F)(F)F
InChIInChI=1S/C8H14F3NO/c1-5(2)6-3-12-4-7(13-6)8(9,10)11/h5-7,12H,3-4H2,1-2H3
InChIKeyOGCMXEJMFKRACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine (CAS 1375473-50-9): Core Physicochemical & Structural Profile for R&D Procurement


2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is a heterocyclic secondary amine belonging to the morpholine family, characterized by an isopropyl substituent at the 2-position and a trifluoromethyl group at the 6-position on the saturated 1,4-oxazine ring [1]. With molecular formula C₈H₁₄F₃NO and MW 197.20 g/mol, the compound bears a single hydrogen bond donor (NH) and five hydrogen bond acceptors (O, N, and three F atoms), yielding a topological polar surface area of 21.3 Ų [1]. The juxtaposition of an electron-withdrawing trifluoromethyl group and a sterically demanding branched alkyl substituent creates a distinctive electronic and steric environment not found in simpler morpholine building blocks, making this compound a specialized scaffold in medicinal chemistry and agrochemical research [2].

Why 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine Cannot Be Replaced by Generic Morpholine Analogs in Research Programs


Morpholine derivatives bearing only a trifluoromethyl group or only an isopropyl group exhibit fundamentally different physicochemical profiles compared to the dual-substituted target compound. The isopropyl group at position 2 introduces significant steric bulk adjacent to the ring nitrogen, which influences both the conformational landscape and the accessibility of the amine for further functionalization [1]. Simultaneously, the 6-CF₃ substituent exerts a strong electron-withdrawing effect through the adjacent oxygen atom, substantially lowering the pKa of the secondary amine relative to unsubstituted morpholine—a phenomenon directly quantified in structurally analogous 2-trifluoromethylmorpholine systems where a ΔpKa of –5.9 units was measured [2]. The additive lipophilicity contributions of the isopropyl (+~1.0 log unit over methyl) and trifluoromethyl (+~1.5 log units over hydrogen) groups result in an XLogP3 value of 2 for the target compound, placing it in a distinctly more permeable lipophilicity range than 2-methyl-6-(trifluoromethyl)morpholine (XLogP3 = 1) or unsubstituted morpholine (XLogP3 = –0.9) [1][3]. Generic substitution with simpler morpholines therefore alters not only potency and selectivity in biological assays but also fundamentally shifts the ADME trajectory of any derived lead series.

Quantitative Differentiation Evidence: 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine vs. Closest Morpholine Analogs


Lipophilicity (XLogP3) Head-to-Head: 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine vs. 2-Methyl-6-(trifluoromethyl)morpholine

The target compound exhibits an XLogP3 value of 2 compared to 1 for the 2-methyl analog, 2-methyl-6-(trifluoromethyl)morpholine, both values computed by the same PubChem XLogP3 3.0 algorithm [1][2]. This 1 log unit increase in predicted lipophilicity directly reflects the replacement of the 2-methyl substituent (MW 15) with the 2-isopropyl group (MW 43), a structural modification that increases both hydrocarbon surface area and molecular polarizability. For context, unsubstituted morpholine has an XLogP3 of –0.9, demonstrating that the dual substitution pattern in the target compound shifts lipophilicity by approximately 2.9 log units relative to the parent heterocycle [3].

Lipophilicity Drug design Membrane permeability

Lipophilicity Advantage vs. 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine: Isopropyl vs. gem-Dimethyl Substitution

Computed LogP values reveal that 2-(propan-2-yl)-6-(trifluoromethyl)morpholine (XLogP3 = 2 from PubChem) [1] possesses higher predicted lipophilicity than 2,2,6-trimethyl-6-(trifluoromethyl)morpholine, which has a reported LogP of 1.58–1.71 from supplier-published computed data [2]. Despite the two compounds sharing the same molecular formula (C₈H₁₄F₃NO) and molecular weight (197.2 g/mol), the isopropyl substituent in the target compound provides a more extended, branched hydrophobic surface compared to the compact gem-dimethyl arrangement, resulting in a ΔLogP of approximately +0.3 to +0.4 units.

Lipophilicity Steric effects Scaffold diversification

Basicity Modulation (pKa): Class-Level Evidence for the 6-Trifluoromethyl Effect on Morpholine Amine pKa

While no experimental pKa value has been published for the target compound itself, definitive class-level evidence from Shcherbatiuk et al. (2013) demonstrates that introducing a trifluoromethyl group at the α-position (position 2) in N-benzylmorpholine reduces the amine pKa from 7.6 (parent, compound 13) to 1.7 (compound 12), a ΔpKa of –5.9 units [1]. For β-CF₃ substitution (position 3), the same study measured a pKa reduction from 7.6 to 5.2 (compound 9), a ΔpKa of –2.4 [1]. In the target compound, the 6-CF₃ group is attached to the carbon adjacent to the ring oxygen and is thus positioned β to the nitrogen through the O–C–C–N pathway; its electron-withdrawing effect is therefore expected to reduce pKa relative to unsubstituted morpholine (pKa ~8.5 for the free base) to an intermediate range between the α- and β-CF₃ cases, estimated at pKa ~4–6 based on the 2013 dataset [1][2].

Basicity pKa Drug-likeness Toxicity mitigation

Metabolic Stability: Intrinsic Clearance Rate Comparison of Trifluoromethylmorpholine vs. Parent Morpholine Scaffold

Shcherbatiuk et al. (2013) reported that N-benzyl-2-(trifluoromethyl)morpholine (compound 9) exhibited an intrinsic clearance rate (CLint) of 14 μL/min/mg in mouse liver microsomes, compared to 52 μL/min/mg for the non-fluorinated N-benzylmorpholine (compound 13)—a 3.7-fold reduction in metabolic clearance [1]. In the same study, N-benzyl-3-(trifluoromethyl)morpholine (compound 12) showed CLint of 42 μL/min/mg. These data establish that trifluoromethyl substitution on the morpholine ring can significantly enhance metabolic stability, likely through a combination of electron withdrawal (deactivating amine oxidation) and steric shielding [1]. The target compound, bearing both a 6-CF₃ group and a sterically congesting 2-isopropyl group, is expected to benefit from additive metabolic stabilization effects.

Metabolic stability Microsomal clearance ADME

Supplier Purity Specifications: 95% Minimum vs. 98% Premium Grade Availability

The target compound is commercially available at two distinct purity tiers from established suppliers: a 95% minimum purity grade (Enamine LLC, catalog EN300-90732, multiple scale options from 50 mg to 10 g) [1] and a 98% purity grade (Leyan, catalog 1552181) . In comparison, the closest analog 2,2,6-trimethyl-6-(trifluoromethyl)morpholine is primarily offered at 95% minimum purity with no documented 98% option . This purity differential is relevant for applications requiring high-fidelity SAR interpretation or where trace impurities could confound biological assay results.

Chemical purity Procurement specification Quality control

Topological Polar Surface Area and Hydrogen Bonding Profile: Suitability for CNS Drug Design

The target compound has a topological polar surface area (TPSA) of 21.3 Ų and one hydrogen bond donor (NH), computed by PubChem [1]. These values are identical to those of 2-methyl-6-(trifluoromethyl)morpholine (TPSA = 21.3 Ų, XLogP3 = 1) [2] and 2,2,6-trimethyl-6-(trifluoromethyl)morpholine (TPSA = 21.3 Ų, computed) [3], as all three share the same heteroatom composition. However, the target compound's higher XLogP3 of 2—while maintaining the same low TPSA and HBD count—places it closer to the CNS drug-likeness sweet spot defined by Wager et al. (TPSA < 60–70 Ų, HBD ≤ 1, cLogP 2–5) [4]. The combination of low TPSA + low HBD + higher logP (vs. analogs) suggests superior passive BBB permeation potential while retaining the morpholine core's synthetic versatility.

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Procurement-Driven Application Scenarios for 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine in R&D Programs


CNS Lead Optimization Programs Requiring Balanced logP/TPSA/HBD Profiles

The target compound's XLogP3 of 2 combined with TPSA of 21.3 Ų and a single HBD places it within the optimal CNS MPO space [1][2]. Programs targeting GPCRs, ion channels, or transporters in the CNS can utilize this scaffold to build focused libraries where the isopropyl group provides a vector for modulating receptor subtype selectivity without compromising BBB penetration potential. The availability of the 98% purity grade (Leyan) ensures that CNS-targeted screening campaigns start with high-confidence material .

Metabolic Stability-Driven Fragment and Scaffold Replacement

Based on class-level evidence that trifluoromethyl substitution on morpholine reduces mouse liver microsomal clearance by up to 3.7-fold (CLint 14 vs. 52 μL/min/mg) [1], the target compound serves as a rationally selected replacement for metabolically labile morpholine or piperidine fragments. The additional 2-isopropyl group is expected to provide further steric shielding of the secondary amine from oxidative metabolism, making this compound a logical choice for programs experiencing high in vivo clearance with simpler morpholine building blocks.

Constitutional Isomer SAR Exploration with 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine

The target compound (XLogP3 = 2) and 2,2,6-trimethyl-6-(trifluoromethyl)morpholine (LogP = 1.58–1.71) are constitutional isomers with identical molecular formula (C₈H₁₄F₃NO, MW 197.2) but measurably different lipophilicity and steric profiles [1][2]. Procuring both compounds enables systematic matched-pair analysis to decouple the contributions of logP versus steric shape to target binding, selectivity, and ADME properties—a powerful SAR strategy commonly employed in lead optimization.

Agrochemical Research Requiring Fluorinated Heterocyclic Building Blocks with Modulated Basicity

The electron-withdrawing 6-CF₃ group substantially reduces the amine basicity of the morpholine ring relative to unsubstituted morpholine (estimated ΔpKa ≈ –2.5 to –4.5 units) [1]. In agrochemical discovery, reduced basicity can improve phloem mobility, reduce soil binding, and alter environmental persistence profiles. The dual isopropyl/CF₃ substitution pattern offers a unique combination of lipophilicity, steric bulk, and reduced basicity that is not achievable with single-substituted morpholine building blocks [2].

Quote Request

Request a Quote for 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.